

The Synthetic Keystone: A Technical Guide to 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Fluoro-4-formylbenzonitrile**

Cat. No.: **B010758**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of **2-Fluoro-4-formylbenzonitrile**, a pivotal intermediate in modern organic synthesis and pharmaceutical development. Moving beyond a simple datasheet, this document elucidates the chemical rationale behind its utility, details its synthesis, and explores its critical role in the creation of targeted therapeutics.

Nomenclature and Physicochemical Identity

2-Fluoro-4-formylbenzonitrile is a substituted aromatic compound distinguished by three functional groups: a fluorine atom, a formyl (aldehyde) group, and a nitrile group. This unique arrangement confers a specific reactivity profile that makes it a valuable building block in complex molecule synthesis.

Synonyms: The compound is also commonly known by the following names:

- 4-Cyano-3-fluorobenzaldehyde[1]
- 2-Fluoro-4-formylbenzenecarbonitrile[1]
- 3-Fluoro-4-cyanobenzaldehyde

Table 1: Physicochemical Properties of **2-Fluoro-4-formylbenzonitrile**

Property	Value	Source
CAS Number	101048-76-4	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₄ FNO	[1] [2] [3] [4]
Molecular Weight	149.12 g/mol	[1] [2] [3]
Appearance	White to light yellow solid	[1]
Melting Point	80-90 °C	[1] [5]
Boiling Point	276.4 °C (Predicted)	[3]
Purity	≥ 98% (GC) is commonly available	[1]

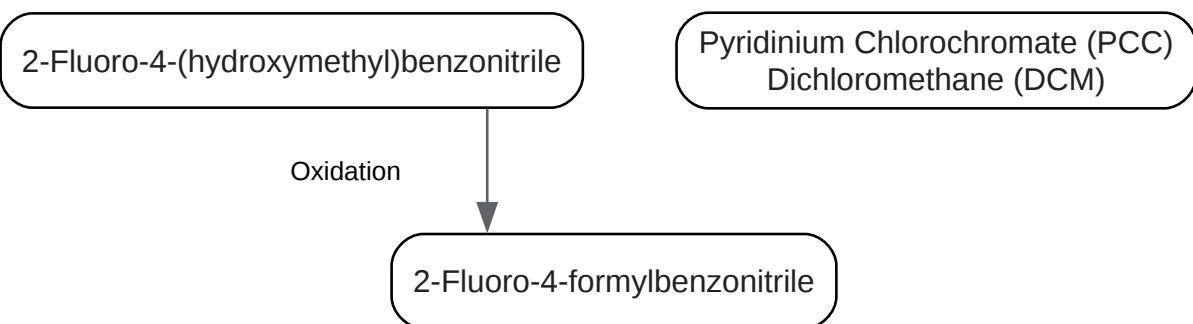
The Chemist's Perspective: Understanding the Reactivity and Significance

The utility of **2-Fluoro-4-formylbenzonitrile** stems from the specific electronic and steric properties imparted by its functional groups. As a senior application scientist, it's crucial to understand not just what it does, but why it does it.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the benzene ring. This effect, along with the electron-withdrawing nature of the nitrile and formyl groups, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. This predictable reactivity is a cornerstone of its synthetic value.[\[6\]](#)

The formyl and nitrile groups provide orthogonal handles for a variety of chemical transformations. The aldehyde is readily susceptible to nucleophilic attack, allowing for chain extension, the formation of heterocycles, and conversion to other functional groups. The nitrile group is also versatile, capable of being hydrolyzed to a carboxylic acid or reduced to an amine. This multi-functionality allows for a diverse range of subsequent reactions, making it a highly sought-after intermediate in the synthesis of complex molecules.[\[1\]](#)

Its most prominent application is as a key intermediate in the synthesis of the groundbreaking PARP (poly ADP-ribose polymerase) inhibitor, Olaparib.[\[7\]](#)[\[8\]](#)[\[9\]](#) Olaparib is a targeted cancer


therapy, and the specific substitution pattern of **2-Fluoro-4-formylbenzonitrile** is integral to the final structure and activity of the drug.[7][10]

Synthesis of 2-Fluoro-4-formylbenzonitrile: A Comparative Overview of Synthetic Routes

Several synthetic routes to **2-Fluoro-4-formylbenzonitrile** have been reported in patents and scientific literature. The choice of a particular route often depends on the starting material availability, scalability, and safety considerations. Below are two common approaches.

Route 1: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile

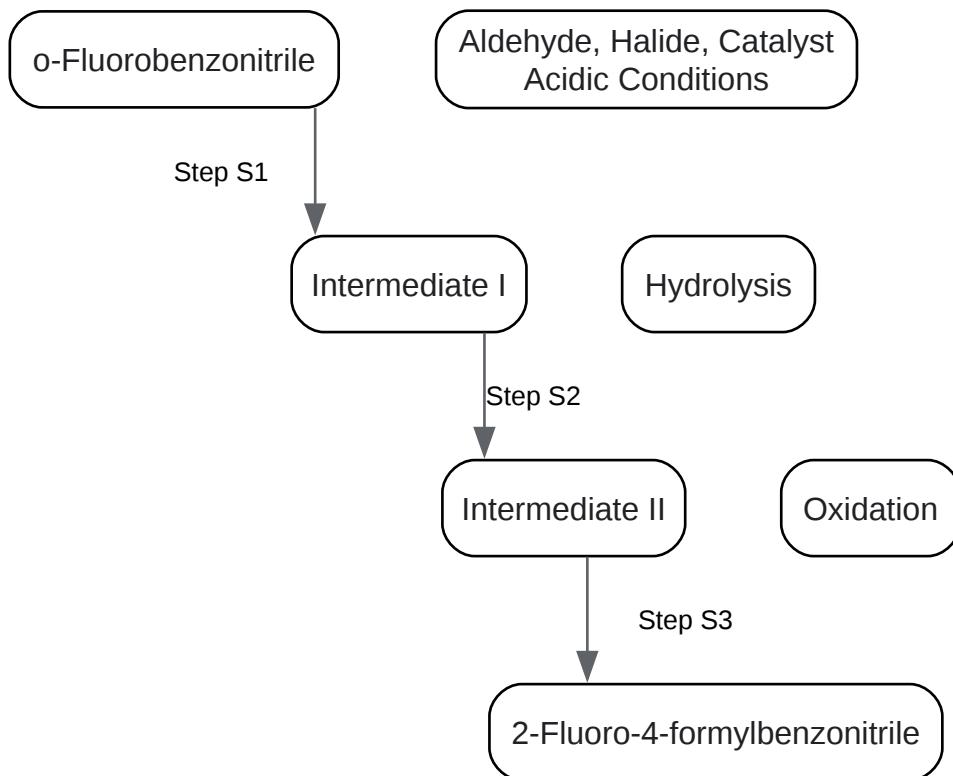
This method involves the oxidation of the corresponding benzyl alcohol. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation.

[Click to download full resolution via product page](#)

Caption: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile to **2-Fluoro-4-formylbenzonitrile**.

Experimental Protocol:

- Dissolve 2-fluoro-4-(hydroxymethyl)benzonitrile (1 equivalent) in dichloromethane (DCM).
- Add pyridinium chlorochromate (PCC) (1.1 equivalents) portion-wise to the solution. The reaction is exothermic and may require cooling to maintain room temperature.[11]


- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the chromium byproducts.
- Wash the filter cake with DCM.
- Combine the filtrates and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure **2-Fluoro-4-formylbenzonitrile**.^[5]

Causality Behind Experimental Choices:

- PCC as Oxidant: PCC is a relatively mild oxidizing agent that is selective for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.
- DCM as Solvent: Dichloromethane is a common solvent for PCC oxidations as it is relatively inert and allows for easy work-up.
- Silica Gel Filtration: This is a crucial step to remove the insoluble chromium salts, which are byproducts of the PCC oxidation.

Route 2: Formylation of o-Fluorobenzonitrile

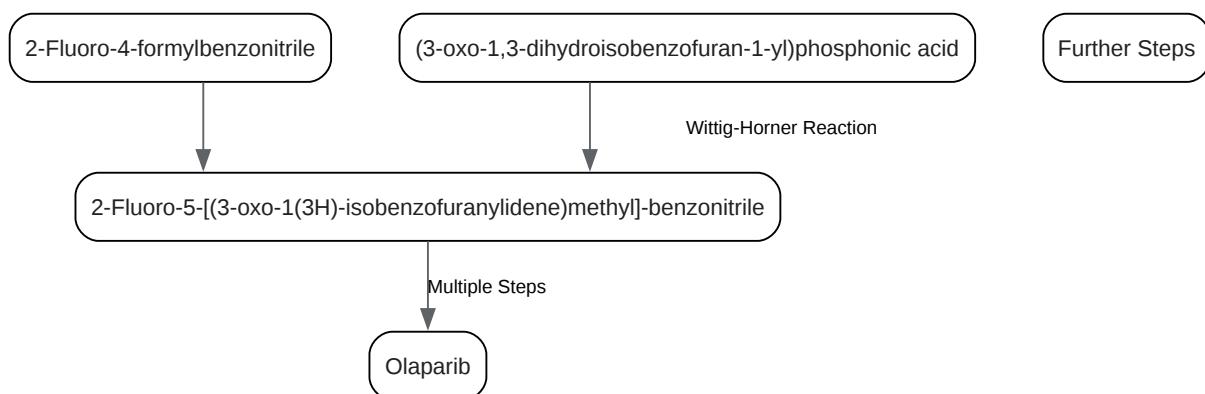
A multi-step synthesis starting from o-fluorobenzonitrile has also been described in the patent literature.^[9] This route avoids the use of chromium-based oxidants.

[Click to download full resolution via product page](#)

Caption: Multi-step synthesis of **2-Fluoro-4-formylbenzonitrile** from o-Fluorobenzonitrile.

Experimental Protocol (Summarized from Patent CN114907234B):

- Step S1: React o-fluorobenzonitrile with an aldehyde (e.g., formaldehyde) and a halide in the presence of a catalyst under acidic conditions to form an intermediate.[9]
- Step S2: Hydrolyze the intermediate from Step S1 to yield a second intermediate.[9]
- Step S3: Oxidize the second intermediate to obtain the final product, **2-Fluoro-4-formylbenzonitrile**.[9]


Causality Behind Experimental Choices:

- Multi-step Approach: This route builds the desired functionality onto a simpler starting material. While more steps are involved, it may offer advantages in terms of cost of starting materials and avoidance of hazardous reagents like heavy metals.

- Acidic Conditions: The initial formylation step is typically acid-catalyzed to activate the aldehyde electrophile.

Application in Drug Discovery: Synthesis of Olaparib

As previously mentioned, the primary application of **2-Fluoro-4-formylbenzonitrile** is in the synthesis of the PARP inhibitor, Olaparib. It serves as a crucial building block for constructing a key intermediate in the overall synthesis.

[Click to download full resolution via product page](#)

Caption: Role of **2-Fluoro-4-formylbenzonitrile** in the synthesis of Olaparib.

In a key step, **2-Fluoro-4-formylbenzonitrile** undergoes a Wittig-Horner reaction with a phosphonate reagent to form a crucial carbon-carbon bond, leading to the formation of 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile.^[7] This intermediate then undergoes several further transformations to yield the final active pharmaceutical ingredient, Olaparib.^[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **2-Fluoro-4-formylbenzonitrile**.

GHS Hazard Statements:

- H315: Causes skin irritation.[2][3]
- H319: Causes serious eye irritation.[2]
- H335: May cause respiratory irritation.

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
- P302+P352: IF ON SKIN: Wash with plenty of water.
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

2-Fluoro-4-formylbenzonitrile is a testament to the power of functional group chemistry in modern organic synthesis. Its unique combination of a fluorine atom, a formyl group, and a nitrile group provides a versatile platform for the construction of complex and biologically active molecules. Its critical role in the synthesis of the life-saving cancer therapeutic Olaparib highlights its importance in the pharmaceutical industry. A thorough understanding of its reactivity, synthesis, and handling is essential for any researcher or drug development professional working with this valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-4-formylbenzonitrile | C8H4FNO | CID 11217339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 101048-76-4|2-Fluoro-4-formylbenzonitrile|BLD Pharm [bldpharm.com]
- 5. 2-FLUORO-4-FORMYL-BENZONITRILE | 101048-76-4 [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 10. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Synthetic Keystone: A Technical Guide to 2-Fluoro-4-formylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010758#synonyms-for-2-fluoro-4-formylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com